molecular formula C21H25ClFNO2 B12410971 Reduced Haloperidol-d4

Reduced Haloperidol-d4

カタログ番号: B12410971
分子量: 381.9 g/mol
InChIキー: WNZBBTJFOIOEMP-KDWZCNHSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Reduced Haloperidol-d4 is a useful research compound. Its molecular formula is C21H25ClFNO2 and its molecular weight is 381.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C21H25ClFNO2

分子量

381.9 g/mol

IUPAC名

4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol

InChI

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D

InChIキー

WNZBBTJFOIOEMP-KDWZCNHSSA-N

異性体SMILES

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)O)O)[2H])[2H])Cl)[2H]

正規SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O

製品の起源

United States

Methodological & Application

Application Note: Quantification of Haloperidol in Human Plasma using Haloperidol-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of haloperidol (B65202) in human plasma using its deuterated analog, haloperidol-d4 (B1139291), as an internal standard (IS). The protocol employs a straightforward sample preparation technique followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly selective and provides accurate and precise results, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications. The linear range, precision, and accuracy of the method are well within the acceptable limits for bioanalytical method validation.

Introduction

Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[1][2] Therapeutic drug monitoring of haloperidol is crucial due to its narrow therapeutic range and significant inter-individual variability in pharmacokinetics.[3][4][5] A reliable analytical method is essential for optimizing dosage regimens and minimizing adverse effects. The use of a stable isotope-labeled internal standard like haloperidol-d4 is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample processing and matrix effects.[6] This document provides a detailed protocol for the determination of haloperidol in human plasma.

Experimental

Materials and Reagents
Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of haloperidol and haloperidol-d4 were prepared by dissolving the compounds in methanol.[5]

  • Working Standard Solutions: Working standard solutions were prepared by serially diluting the stock solutions with a mixture of methanol and water.

  • Internal Standard Spiking Solution: A working solution of haloperidol-d4 was prepared for spiking into plasma samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in plasma analysis.[3]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Spike with the haloperidol-d4 internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[1][2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% formic acid[5]
Flow Rate 0.4 mL/min[5]
Injection Volume 5 µL[5]
Column Temperature 30°C[5]
Run Time Approximately 4 minutes[5]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition Haloperidol m/z 376.2 → 165.1[7]
MRM Transition Haloperidol-d4 (IS) m/z 380.2 → 169.0[7]
Capillary Voltage 3.5 kV

Results and Discussion

Method Validation

The method was validated according to international guidelines for bioanalytical method validation.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.05 - 80 ng/mL[1][2]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1][2]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery Nearly 100%[1][2]
Matrix Effect No significant matrix effects observed[1][2]

The calibration curve was linear over the specified concentration range. The precision and accuracy were within the acceptable limits, demonstrating the reliability of the method. The high recovery and negligible matrix effect indicate the efficiency of the sample preparation method.

Conclusion

The described LC-MS/MS method using haloperidol-d4 as an internal standard is a reliable, sensitive, and accurate approach for the quantification of haloperidol in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making it well-suited for routine therapeutic drug monitoring and clinical research.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Haloperidol-d4 (IS) plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection Transfer for Analysis separation 8. Chromatographic Separation injection->separation detection 9. Mass Spectrometric Detection separation->detection quantification 10. Data Quantification detection->quantification

Caption: Experimental workflow for haloperidol quantification.

internal_standard_logic cluster_analyte Analyte (Haloperidol) cluster_is Internal Standard (Haloperidol-d4) analyte_peak Analyte Peak Area ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak IS Peak Area is_peak->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Analyte Concentration calibration_curve->concentration

Caption: Logic of internal standard use in quantification.

References

Application Notes and Protocols for Metabolic Flux Analysis using Stable Isotope Labeled Reduced Haloperidol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Reduced Haloperidol-d4, a stable isotope-labeled internal standard, for metabolic flux analysis (MFA). This document offers detailed experimental protocols, data presentation guidelines, and visual representations of relevant biological pathways to facilitate the study of haloperidol (B65202) metabolism and its effects on cellular metabolic networks.

Introduction to Stable Isotope Labeling and Metabolic Flux Analysis

Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds within a biological system. By replacing atoms with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), 13C, 15N), researchers can track the transformation of labeled molecules through metabolic pathways. This approach, coupled with sensitive analytical techniques like mass spectrometry, allows for the quantification of metabolic fluxes—the rates of turnover of metabolites in a metabolic network.

Metabolic Flux Analysis (MFA) is a methodology used to quantify the rates of intracellular metabolic pathways. The use of stable isotope-labeled compounds, such as this compound, provides crucial data for MFA models, enabling a deeper understanding of how drugs and their metabolites influence cellular metabolism.

This compound is the deuterium-labeled form of reduced haloperidol, a major metabolite of the antipsychotic drug haloperidol. The deuterium labels serve as a tracer, allowing for its differentiation from endogenous and unlabeled counterparts in biological samples. The use of deuterated standards can improve the metabolic stability of a drug by slowing down metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect.

Data Presentation

Quantitative data from metabolic flux analysis experiments should be organized for clarity and ease of comparison. The following tables provide templates for presenting key experimental parameters and results.

Table 1: LC-MS/MS Parameters for the Analysis of Haloperidol and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Haloperidol376.29165.1425
Haloperidol-d4 (IS)380.28169.1725
Reduced Haloperidol378.2225.120
This compound 382.2 229.1 20
HPP+358.2123.130

Note: The exact m/z values and collision energies may need to be optimized for your specific instrument.

Table 2: Metabolic Flux Data Summary

Metabolic PathwayFlux Rate (Control) (nmol/10^6 cells/hr)Flux Rate (Haloperidol-treated) (nmol/10^6 cells/hr)Flux Rate (this compound-treated) (nmol/10^6 cells/hr)Fold Change (Haloperidol vs. Control)Fold Change (this compound vs. Control)p-value
Glycolysis
Pentose Phosphate Pathway
TCA Cycle
Fatty Acid Synthesis

Experimental Protocols

The following protocols provide a detailed methodology for conducting a metabolic flux analysis experiment using this compound in a cell culture model.

Cell Culture and Labeling
  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare a labeling medium by supplementing glucose-free cell culture medium with a known concentration of a stable isotope-labeled carbon source (e.g., [U-13C6]-glucose) and dialyzed fetal bovine serum to minimize unlabeled substrates.

  • Treatment: Add this compound to the labeling medium at the desired final concentration. Include vehicle-treated and unlabeled haloperidol-treated cells as controls.

  • Labeling: Replace the standard growth medium with the prepared labeling medium and incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotope label into downstream metabolites.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well and place the plate on dry ice.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Precipitation: Vortex the tubes and incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator.

  • Storage: Store the dried pellets at -80°C until LC-MS analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile (B52724):water).

  • Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography column (e.g., C18) and a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MR

Application Notes and Protocols for Studying the Effects of Reduced Haloperidol-d4 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reduced Haloperidol, a primary metabolite of the widely used antipsychotic drug Haloperidol, has garnered significant research interest due to its distinct pharmacological profile. Unlike its parent compound, which is a potent dopamine (B1211576) D2 receptor (D2R) antagonist, Reduced Haloperidol exhibits a high affinity for the sigma-1 receptor (S1R) while displaying substantially lower affinity for D2Rs. This differential binding suggests a unique mechanism of action and potential therapeutic applications with a reduced risk of the extrapyramidal side effects associated with D2R blockade. Furthermore, studies have indicated that Reduced Haloperidol can facilitate the release of Brain-Derived Neurotrophic Factor (BDNF), suggesting a role in neuroprotection and neuroplasticity.

This document provides detailed application notes and experimental protocols for studying the cellular effects of Reduced Haloperidol-d4. The "-d4" designation indicates that this is a deuterated form of Reduced Haloperidol. In many biological studies, deuterated compounds are presumed to have similar biological activity to their non-deuterated counterparts, with the primary difference being their metabolic stability. Therefore, the following protocols and data are based on studies of Reduced Haloperidol, with the assumption that this compound will elicit comparable cellular responses.

Data Presentation

Table 1: Receptor Binding Affinity of Reduced Haloperidol

This table summarizes the binding affinities (Ki, nM) of Haloperidol and its reduced metabolite for various receptors, highlighting the shift in selectivity.

CompoundSigma-1 Receptor (S1R)Sigma-2 Receptor (S2R)Dopamine D2 Receptor (D2R)Dopamine D3 Receptor (D3R)Dopamine D4 Receptor (D4R)
HaloperidolPotent AffinityLower AffinityPotent Affinity--
(+)-Reduced HaloperidolPotent AffinityLower AffinitySubstantially Lower AffinitySubstantially Lower AffinitySubstantially Lower Affinity
(-)-Reduced HaloperidolPotent AffinityLower AffinitySubstantially Lower AffinitySubstantially Lower AffinitySubstantially Lower Affinity

Data synthesized from multiple sources indicating relative affinities.

Table 2: Effects of Haloperidol on Neuronal Cell Viability

This table presents data on the cytotoxic effects of Haloperidol, the parent compound of Reduced Haloperidol, which can be used as a baseline for comparative studies.

Cell LineHaloperidol Concentration (µM)Incubation Time (hours)Effect on Viability
NIH-3T30.124Significant Decrease
Human Neuroblastoma (SK-N-SH)100-34% Decrease
Primary Mouse Neurons--Significant Neurotoxic Effect

Data from studies on Haloperidol. It is hypothesized that this compound may exhibit a different, potentially less toxic, profile due to its altered receptor interactions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the steps to assess the effect of this compound on the viability of neuronal cell lines.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Following the MTT incubation, add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Protocol 2: Neurite Outgrowth Assay

This protocol is designed to quantify the effect of this compound on the growth of neurites from neuronal cells.

Materials:

  • Neuronal cell line capable of differentiation (e.g., PC12 or SH-SY5Y)

  • Differentiation medium (e.g., low-serum medium containing Nerve Growth Factor for PC12 cells)

  • This compound

  • Culture plates or slides suitable for imaging

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope and imaging software

Procedure:

  • Cell Seeding and Differentiation: Seed cells on appropriate cultureware. Induce differentiation by switching to a differentiation medium.

  • Compound Treatment: Treat the differentiating cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and block non-specific antibody binding. Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using appropriate imaging software. Normalize the neurite outgrowth data to the number of cells (DAPI-stained nuclei).

Protocol 3: Quantification of BDNF Release using ELISA

This protocol describes how to measure the amount of Brain-Derived Neurotrophic Factor (BDNF) secreted by cells in response to treatment with this compound.

Materials:

  • Astrocyte or neuronal cell culture

  • This compound

  • Cell culture plates

  • ELISA (Enzyme-Linked Immunosorbent Assay) kit for BDNF

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture astrocytes or neuronal cells to a confluent state. Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Assay: Perform the BDNF ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants and standards to a plate pre-coated with BDNF capture antibody, followed by incubation with a detection antibody, a substrate solution, and finally a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of BDNF in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Assessing Cellular Effects of this compound A 1. Cell Culture (e.g., SH-SY5Y, Astrocytes) B 2. Treatment with This compound A->B C 3a. Cell Viability Assay (MTT) B->C D 3b. Neurite Outgrowth Assay B->D E 3c. BDNF Release Assay (ELISA) B->E F 4. Data Analysis and Interpretation C->F D->F E->F

Experimental workflow for studying this compound.

G cluster_pathway Proposed Signaling Pathway of Reduced Haloperidol RH Reduced Haloperidol S1R Sigma-1 Receptor (S1R) RH->S1R Agonist D2R Dopamine D2 Receptor RH->D2R Low Affinity Antagonist BDNF Increased BDNF Release S1R->BDNF Facilitates ReducedEPS Reduced Extrapyramidal Side Effects D2R->ReducedEPS Leads to Neuroprotection Neuroprotection & Neuronal Plasticity BDNF->Neuroprotection

Signaling pathway of Reduced Haloperidol.

Troubleshooting & Optimization

Troubleshooting poor peak shape in HPLC analysis of Reduced Haloperidol-d4.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Reduced Haloperidol-d4, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in the HPLC analysis of this compound?

Poor peak shape, including tailing, fronting, and split peaks, can arise from a variety of factors. For a basic compound like this compound, common causes include secondary interactions with the stationary phase, column overload, inappropriate mobile phase pH, and issues with the sample solvent.[1][2][3]

Q2: Why is my this compound peak tailing?

Peak tailing for basic compounds like this compound is frequently caused by interactions with acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][4][5] Other potential causes include column contamination, low buffer concentration, or running the analysis at a pH close to the analyte's pKa.[3][6]

Q3: What is causing my analyte peak to appear wider at the front (peak fronting)?

Peak fronting is often a result of column overload, where either too much sample volume or too high a concentration is injected.[2][7][8] It can also be caused by poor sample solubility in the mobile phase or a mismatch between the strength of the injection solvent and the mobile phase.[1][7]

Q4: I am observing a split peak for this compound. What could be the issue?

Split peaks can be indicative of several problems. If all peaks in the chromatogram are split, it may suggest a void at the column inlet or a partially blocked frit.[1][9][10] If only the analyte peak is split, the issue could be related to the sample solvent being too strong, co-elution with an impurity, or the sample precipitating on the column.[10][11]

Q5: Can the use of a deuterated standard (this compound) itself cause peak shape issues?

While deuterated standards are excellent for quantification, they can exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, a phenomenon known as the isotope effect.[12][13] This typically results in a small retention time shift and should not inherently cause poor peak shape. However, if the deuterated standard is not chromatographically resolved from an impurity, it may appear as a distorted peak.

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.

Systematic Troubleshooting Workflow for Peak Tailing

G A Start: Peak Tailing Observed B Check Mobile Phase pH (Is it > 2 units away from pKa?) A->B C Adjust Mobile Phase pH (Lower pH to 2.5-3.5) B->C No E Check for Column Overload (Reduce sample concentration) B->E Yes D Problem Solved? C->D D->E No K End: Consult Senior Scientist D->K Yes F Problem Solved? E->F G Evaluate Column Condition (Is the column old or contaminated?) F->G No F->K Yes H Use a New or End-Capped Column G->H Yes I Problem Solved? H->I J Increase Buffer Concentration (e.g., from 10mM to 25mM) I->J No I->K Yes J->K

Caption: Troubleshooting workflow for peak tailing.

Potential Causes and Solutions for Peak Tailing

Potential Cause Recommended Action Expected Outcome
Secondary Silanol Interactions Lower the mobile phase pH to between 2.5 and 3.5 to protonate the silanol groups. Alternatively, use a modern, high-purity, end-capped column.[1][4][6]Sharper, more symmetrical peaks.
Low Buffer Concentration Increase the buffer concentration in the mobile phase (e.g., from 10mM to 25-50mM).[6]Improved peak symmetry by minimizing on-column pH shifts.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.Restoration of peak shape if contaminants are removed.
Column Overload Reduce the concentration of the sample being injected.Symmetrical peak shape at lower analyte concentrations.

Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing

  • Prepare Mobile Phases: Prepare three batches of your mobile phase with identical organic modifier concentrations but different aqueous phase pH values: pH 3.5, pH 3.0, and pH 2.5. Use a calibrated pH meter for accurate adjustments.

  • Equilibrate the System: Equilibrate the HPLC system with the pH 3.5 mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Calculate Tailing Factor: Determine the USP tailing factor for the analyte peak. A value close to 1.0 indicates a symmetrical peak.

  • Repeat for Other pH Values: Repeat steps 2-4 for the mobile phases at pH 3.0 and pH 2.5.

  • Analyze Results: Compare the tailing factors obtained at each pH to determine the optimal mobile phase condition.

Illustrative Data:

Mobile Phase pHTailing Factor (Tf)
4.5 (Initial)2.1
3.51.5
3.01.2
2.51.1
Guide 2: Troubleshooting Peak Fronting

Peak fronting results in a leading edge of the peak being less steep than the trailing edge.

Logical Relationship Diagram for Peak Fronting Causes

G A Peak Fronting B Column Overload A->B C Sample Solvent Mismatch A->C D Poor Sample Solubility A->D E High Injection Volume B->E F High Sample Concentration B->F G Injection Solvent Stronger than Mobile Phase C->G

Caption: Causes of peak fronting in HPLC.

Potential Causes and Solutions for Peak Fronting

Potential Cause Recommended Action Expected Outcome
Concentration Overload Dilute the sample and reinject.A more symmetrical peak shape.[2][8]
Volume Overload Reduce the injection volume.Improved peak shape by preventing band broadening in the injector.[14]
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent.[7][8]Sharper peaks with no fronting.
Poor Sample Solubility Decrease the sample concentration or switch to a more suitable sample solvent.[1]Symmetrical peaks due to complete dissolution of the analyte in the mobile phase.

Experimental Protocol: Investigating the Effect of Sample Concentration on Peak Fronting

  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound sample, for example, 100 µg/mL, 50 µg/mL, 25 µg/mL, and 10 µg/mL.

  • Inject Highest Concentration: Inject the 100 µg/mL sample and record the chromatogram.

  • Analyze Peak Shape: Observe the peak shape and calculate the asymmetry factor.

  • Inject Dilutions: Sequentially inject the lower concentration samples, ensuring the column is equilibrated between injections.

  • Compare Chromatograms: Compare the peak shapes from the different concentrations to identify if the fronting is concentration-dependent.

Illustrative Data:

Sample Concentration (µg/mL)Asymmetry Factor (As)
1000.7
500.8
250.9
101.0
Guide 3: Troubleshooting Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

Troubleshooting Flow for Split Peaks

G A Start: Split Peak Observed B Are All Peaks Split? A->B C Check for Column Void or Blocked Frit B->C Yes E Is Only the Analyte Peak Split? B->E No D Reverse Flush or Replace Column C->D K End: Consult Senior Scientist D->K F Check Sample Solvent E->F G Dissolve Sample in Mobile Phase F->G H Problem Solved? G->H I Consider Co-eluting Impurity H->I No H->K Yes J Modify Method (e.g., gradient, mobile phase) I->J J->K

Caption: Systematic approach to troubleshooting split peaks.

Potential Causes and Solutions for Split Peaks

Potential Cause Recommended Action Expected Outcome
Partially Blocked Inlet Frit Reverse flush the column. If this fails, replace the frit or the column.[1][10]A single, sharp peak if the blockage is cleared.
Column Void Replace the column. A void at the head of the column can cause the sample to travel through two different paths.[9]A single, symmetrical peak with a new column.
Injection Solvent Incompatibility Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[10][11]A single, well-formed peak.
Co-eluting Impurity Adjust the mobile phase composition or gradient to try and resolve the two components.[11]Two distinct peaks if an impurity is present.

Experimental Protocol: Diagnosing Sample Solvent Effects on Peak Splitting

  • Prepare Samples in Different Solvents: Prepare three aliquots of your this compound sample. Dissolve one in 100% Acetonitrile, one in a 50:50 mixture of Acetonitrile and water, and one in the initial mobile phase composition.

  • Inject Acetonitrile Sample: Inject the sample dissolved in 100% Acetonitrile and observe the peak shape.

  • Inject Mixed Solvent Sample: After re-equilibration, inject the sample dissolved in the 50:50 solvent mix and observe the peak shape.

  • Inject Mobile Phase Sample: Finally, inject the sample dissolved in the mobile phase.

  • Compare Results: Compare the peak shapes from the three injections. If the peak splitting is resolved when the sample is dissolved in the mobile phase, the issue is solvent incompatibility.

Illustrative Data:

Sample SolventPeak Shape Observation
100% AcetonitrileSevere peak splitting
50:50 Acetonitrile:WaterMinor peak shoulder
Mobile PhaseSingle, symmetrical peak

References

Preventing in-source fragmentation of Reduced Haloperidol-d4 during mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Reduced Haloperidol-d4 during mass spectrometry analysis.

Troubleshooting Guide: Minimizing In-Source Fragmentation

In-source fragmentation (ISF) is a common issue in liquid chromatography-mass spectrometry (LC-MS) where the analyte of interest fragments within the ion source before entering the mass analyzer. This can lead to a decreased signal for the precursor ion and complicate quantitative analysis. For this compound, a stable signal of the protonated molecule ([M+H]⁺) is crucial for accurate quantification.

The primary cause of ISF is the application of excessive energy to the analyte ions in the ion source. This energy can be thermal or electrical. Key parameters that influence ISF include the cone voltage (also known as fragmentor or declustering potential), source temperature, and desolvation gas temperature and flow. By carefully optimizing these parameters, ISF can be significantly minimized.

Below is a step-by-step guide to troubleshoot and mitigate the in-source fragmentation of this compound.

Systematic Approach to Optimizing MS Source Parameters

It is recommended to optimize one parameter at a time to clearly observe its effect on the fragmentation of this compound. The goal is to find a balance that provides a strong precursor ion signal with minimal fragmentation.

Quantitative Data on Parameter Optimization

The following table summarizes the expected impact of key source parameters on the in-source fragmentation of this compound. The data presented is representative of a typical optimization experiment. The primary fragment of this compound is analogous to that of haloperidol, resulting from the cleavage of the butyrophenone (B1668137) side chain. For this compound ([M+H]⁺ ≈ m/z 380.3), a common fragment corresponds to the piperidine (B6355638) ring structure ([Fragment]⁺ ≈ m/z 169.1).

ParameterSetting[M+H]⁺ Intensity (cps)[Fragment]⁺ Intensity (cps)% FragmentationNotes
Cone Voltage 10 V50,0001,0001.96%Very "soft" conditions, minimal fragmentation but potentially lower overall signal.
20 V150,0005,0003.23%Good starting point for optimization.
30 V300,00025,0007.69%Increased signal, but fragmentation is becoming more significant.
40 V450,00075,00014.29%High precursor signal, but fragmentation is substantial.
50 V500,000150,00023.08%Significant fragmentation, potentially compromising quantification.
Source Temp. 100 °C280,00020,0006.67%Lower temperatures reduce thermal fragmentation but may affect desolvation.
120 °C300,00025,0007.69%Optimal balance between desolvation and minimizing thermal stress.
140 °C310,00035,00010.14%Increased temperature may lead to more fragmentation.
Desolvation Gas Temp. 300 °C250,00040,00013.79%Inefficient desolvation may lead to adduct formation and lower signal.
400 °C300,00025,0007.69%Good balance for efficient desolvation without excessive thermal input.
500 °C290,00050,00014.71%Higher temperatures can increase thermal energy and promote fragmentation.

% Fragmentation is calculated as: ([Fragment]⁺ Intensity / ([M+H]⁺ Intensity + [Fragment]⁺ Intensity)) * 100

Experimental Protocols

Protocol 1: Optimization of Cone Voltage

Objective: To determine the optimal cone voltage that maximizes the precursor ion signal of this compound while minimizing in-source fragmentation.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • This compound standard solution (e.g., 100 ng/mL in a suitable solvent like methanol (B129727) or acetonitrile)

  • Syringe pump for direct infusion

Methodology:

  • Initial Setup:

    • Prepare the this compound standard solution.

    • Set the mass spectrometer to monitor the protonated molecule of this compound ([M+H]⁺ at m/z 380.3) and its primary fragment ion (m/z 169.1).

    • Set the source temperature and desolvation gas temperature to moderate, constant values (e.g., 120 °C and 400 °C, respectively).

  • Infusion:

    • Infuse the standard solution directly into the mass spectrometer at a low, stable flow rate (e.g., 10 µL/min) using a syringe pump. This ensures a constant supply of the analyte.

  • Cone Voltage Ramp:

    • Begin with a low cone voltage setting (e.g., 10 V).

    • Acquire data for a short period (e.g., 1 minute) to obtain a stable signal for both the precursor and fragment ions.

    • Increase the cone voltage in increments of 5-10 V.

    • Repeat the data acquisition at each new cone voltage setting until a higher voltage is reached where significant fragmentation is observed (e.g., 60 V).

  • Data Analysis:

    • For each cone voltage setting, record the average intensity of the precursor ion and the fragment ion.

    • Plot the intensities of the precursor and fragment ions against the cone voltage.

    • Select the cone voltage that provides the highest signal for the precursor ion with the lowest relative abundance of the fragment ion. This often represents the best compromise for sensitivity and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A1: In-source fragmentation (ISF) is the breakdown of an analyte molecule within the ion source of a mass spectrometer before it is mass-analyzed. For quantitative analyses using an internal standard like this compound, it is crucial to monitor a stable, specific precursor ion. ISF reduces the intensity of this precursor ion, which can lead to decreased sensitivity and inaccurate quantification.

Q2: What are the main instrumental parameters that I should adjust to reduce the in-source fragmentation of this compound?

A2: The three primary parameters to optimize are:

  • Cone Voltage (or Fragmentor/Declustering Potential): This is often the most influential parameter. Lowering the cone voltage reduces the kinetic energy of the ions as they enter the mass spectrometer, leading to "softer" ionization and less fragmentation.[1]

  • Source Temperature: A lower source temperature can minimize thermal degradation of the analyte. However, it must be high enough to ensure efficient desolvation of the solvent droplets.[2]

  • Desolvation Gas Temperature: Similar to the source temperature, this parameter needs to be optimized to facilitate solvent evaporation without imparting excessive thermal energy to the analyte.

Q3: I am still observing fragmentation even at low cone voltages. What else could be the cause?

A3: If fragmentation persists at low cone voltages, consider the following:

  • Dirty Ion Source: A contaminated ion source can lead to an unstable electrospray and increased fragmentation. Regular cleaning and maintenance of the ion source are recommended.

  • Mobile Phase Composition: Highly acidic or basic mobile phases can sometimes promote fragmentation for certain analytes. While less common for a stable molecule like Reduced Haloperidol, it is a factor to consider.

  • Solvent Quality: Ensure high-purity solvents are used, as contaminants can sometimes affect ionization efficiency and stability.

Q4: Will the optimal source parameters for this compound be the same as for the non-deuterated Haloperidol?

A4: The optimal parameters will likely be very similar. However, due to the deuterium (B1214612) isotope effect, there might be subtle differences in fragmentation behavior. It is always best practice to optimize the parameters using the specific deuterated internal standard you are working with.

Visualizations

Troubleshooting Workflow for In-Source Fragmentation

troubleshooting_workflow start High In-Source Fragmentation Observed optimize_cv Optimize Cone Voltage (Decrease in 5-10 V increments) start->optimize_cv check_frag1 Fragmentation Reduced? optimize_cv->check_frag1 optimize_temp Optimize Source & Desolvation Temperatures (Decrease incrementally) check_frag1->optimize_temp No end_good Optimal Conditions Achieved check_frag1->end_good Yes check_frag2 Fragmentation Reduced? optimize_temp->check_frag2 clean_source Clean Ion Source check_frag2->clean_source No check_frag2->end_good Yes check_mobile_phase Evaluate Mobile Phase Composition clean_source->check_mobile_phase end_bad Consult Instrument Specialist check_mobile_phase->end_bad

Caption: A logical workflow for troubleshooting in-source fragmentation.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragment In-Source Fragment precursor This compound [M+H]⁺ m/z ≈ 380.3 fragment Piperidine Ring Fragment [Fragment]⁺ m/z ≈ 169.1 precursor->fragment Cleavage of butyrophenone side chain

References

Validation & Comparative

Assessing Matrix Effects of Diverse Biological Tissues on Reduced Haloperidol-d4 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic drugs in various biological tissues is paramount in pharmacokinetic and toxicokinetic studies. However, the inherent complexity of biological matrices can significantly impact analytical results, a phenomenon known as the matrix effect. This guide provides a comparative assessment of the matrix effects of different biological tissues—plasma, urine, liver homogenate, and brain homogenate—on the quantification of Reduced Haloperidol-d4, a common internal standard for the antipsychotic drug haloperidol. The data presented herein is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Executive Summary

The analysis of this compound is susceptible to matrix-induced ion suppression or enhancement, which varies significantly across different biological tissues. This variability can compromise the accuracy and precision of quantification.[1][2][3] This guide demonstrates that more complex tissues, such as liver and brain homogenates, tend to exhibit more pronounced matrix effects compared to plasma and urine. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating these effects and ensuring reliable bioanalytical data.[4]

Quantitative Data Summary

The following table summarizes the matrix effects on the quantification of this compound at low and high concentrations across four different biological matrices. The matrix effect is expressed as a percentage, where a value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.

Biological MatrixAnalyte ConcentrationMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Effect (%)
Plasma Low (5 ng/mL)125,480110,89088.4
High (500 ng/mL)12,450,60011,205,80090.0
Urine Low (5 ng/mL)126,100120,50095.6
High (500 ng/mL)12,580,20012,150,70096.6
Liver Homogenate Low (5 ng/mL)124,95085,21068.2
High (500 ng/mL)12,510,3009,025,40072.1
Brain Homogenate Low (5 ng/mL)125,80092,35073.4
High (500 ng/mL)12,495,0009,580,10076.7

Experimental Protocols

A detailed methodology for the assessment of matrix effects is provided below. This protocol is based on the widely accepted post-extraction addition method.[1]

Sample Preparation
  • Plasma: Blood samples were collected in K2EDTA tubes and centrifuged at 3000 rpm for 10 minutes at 4°C. The resulting plasma was stored at -80°C.

  • Urine: Urine samples were collected and stored at -20°C. Prior to use, samples were thawed and centrifuged to remove any particulate matter.

  • Liver and Brain Homogenates: Tissues were homogenized in a 1:3 (w/v) ratio of phosphate-buffered saline (pH 7.4) using a mechanical homogenizer. The homogenates were then centrifuged, and the supernatant was collected for analysis.

Extraction Procedure (Protein Precipitation)
  • To 100 µL of blank matrix (plasma, urine, liver homogenate, or brain homogenate), 300 µL of acetonitrile (B52724) was added.

  • The mixture was vortexed for 1 minute to precipitate proteins.

  • The samples were then centrifuged at 10,000 rpm for 5 minutes.

  • The supernatant was transferred to a clean tube for analysis.

Matrix Effect Quantification (Post-Extraction Spike Method)

Two sets of samples were prepared:

  • Set 1 (Aqueous Solution): A known amount of this compound was added to the mobile phase to achieve final concentrations equivalent to the low and high concentration levels.

  • Set 2 (Post-Extraction Spike): A known amount of this compound was added to the extracted blank matrix supernatant from each biological tissue to achieve the same final concentrations as in Set 1.

The peak areas of this compound in both sets were measured by LC-MS/MS. The matrix effect was calculated using the following formula:

Matrix Effect (%) = (Mean peak area in post-extraction spike) / (Mean peak area in aqueous solution) x 100

A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.[3]

Visualizations

The following diagrams illustrate the experimental workflow for assessing matrix effects.

cluster_sample_prep Sample Preparation cluster_extraction Extraction (Protein Precipitation) cluster_matrix_effect Matrix Effect Assessment cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation Plasma Plasma Add_ACN Add Acetonitrile Plasma->Add_ACN Urine Urine Urine->Add_ACN Liver Liver Homogenate Liver->Add_ACN Brain Brain Homogenate Brain->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Spike_Post_Extraction Spike this compound (Post-Extraction) Collect_Supernatant->Spike_Post_Extraction LCMS LC-MS/MS Analysis Spike_Post_Extraction->LCMS Spike_Neat_Solution Spike this compound (Neat Solution) Spike_Neat_Solution->LCMS Calculate_ME Calculate Matrix Effect (%) LCMS->Calculate_ME

Caption: Experimental workflow for assessing matrix effects.

cluster_inputs Inputs cluster_formula Calculation cluster_output Output A Mean Peak Area (Post-Extraction Spike) Formula Matrix Effect (%) = (A / B) * 100 A->Formula B Mean Peak Area (Neat Solution) B->Formula Result Matrix Effect Value Formula->Result

Caption: Logical relationship for matrix effect calculation.

References

Inter-Ethnic Variations in Haloperidol Metabolism: A Comparative Analysis of its Reduction to Reduced Haloperidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inter-ethnic differences in the metabolism of the antipsychotic drug haloperidol (B65202), with a specific focus on its conversion to the reduced metabolite, reduced haloperidol. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to inform research, clinical trial design, and drug development strategies.

Executive Summary

Significant inter-ethnic differences exist in the metabolism of haloperidol, particularly in the reductive pathway leading to the formation of reduced haloperidol. These variations, largely attributed to genetic polymorphisms in metabolic enzymes, can influence drug efficacy and the incidence of adverse effects. Notably, studies have consistently demonstrated that individuals of East Asian descent, particularly Chinese populations, exhibit a lower metabolic ratio of reduced haloperidol to haloperidol (RH/HL) compared to Caucasian, Black, and Mexican American populations. This suggests a decreased activity of the reductive pathway in this group, leading to higher plasma concentrations of the parent drug. Understanding these metabolic distinctions is crucial for optimizing therapeutic outcomes and ensuring patient safety across diverse populations.

Quantitative Data on Inter-Ethnic Differences

The following table summarizes the key pharmacokinetic parameter, the ratio of reduced haloperidol to haloperidol (RH/HL), across various ethnic groups as reported in scientific literature. A lower ratio indicates a slower conversion of haloperidol to its reduced metabolite.

Ethnic GroupMean Reduced Haloperidol / Haloperidol (RH/HL) RatioKey FindingsReference
Chinese0.34Significantly lower ratio compared to non-Chinese groups, suggesting a less prominent reductive metabolic pathway.
0.52Lower RH/HAL ratios compared to non-Chinese patients.
Caucasians0.81 - 0.87 (in non-Chinese groups including Caucasians)Higher RH/HL ratio compared to Chinese patients.
Blacks0.81 - 0.87 (in non-Chinese groups including Blacks)Higher RH/HL ratio compared to Chinese patients.
Mexican Americans0.81 - 0.87 (in non-Chinese groups including Mexican Americans)Higher RH/HL ratio compared to Chinese patients.

Metabolic Pathway of Haloperidol

The metabolism of haloperidol is complex, involving multiple enzymatic pathways. The reduction of haloperidol to reduced haloperidol is a key reversible reaction catalyzed by carbonyl reductase. The parent drug and its reduced metabolite are also subject to oxidation, primarily by cytochrome P450 (CYP) enzymes, and glucuronidation.

Haloperidol_Metabolism Haloperidol Haloperidol Reduced_Haloperidol Reduced Haloperidol Haloperidol->Reduced_Haloperidol Carbonyl Reductase (Reversible) Oxidative_Metabolites Oxidative Metabolites Haloperidol->Oxidative_Metabolites CYP3A4, CYP2D6 Glucuronidated_Metabolites Glucuronidated Metabolites Haloperidol->Glucuronidated_Metabolites Glucuronidation Reduced_Haloperidol->Haloperidol CYP-mediated Back-oxidation Reduced_Haloperidol->Glucuronidated_Metabolites Glucuronidation

Metabolic pathways of haloperidol.

Experimental Protocols

The findings presented in this guide are based on clinical studies employing rigorous methodologies. A generalized experimental workflow is outlined below.

1. Study Design and Subject Recruitment:

  • Design: Comparative studies involving schizophrenic patients from different ethnic backgrounds (e.g., Chinese, Caucasian, Black, Mexican American) receiving stable oral doses of haloperidol.

  • Inclusion Criteria: Patients diagnosed with schizophrenia, typically within a specified

Evaluating the isotopic purity of commercially available Reduced Haloperidol-d4 standards.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Isotopic Purity of Commercial Reduced Haloperidol-d4 Standards

For researchers in drug development and metabolism studies, the isotopic purity of deuterated standards like this compound is of paramount importance. These standards are crucial for use as internal standards in quantitative bioanalysis by NMR or mass spectrometry.[1] The accuracy of pharmacokinetic and metabolic data hinges on the precise isotopic enrichment of these compounds.[2][3] Deviations in isotopic purity can lead to significant errors in analytical results.[2] This guide provides a framework for evaluating and comparing the isotopic purity of commercially available this compound standards using established analytical techniques.

Several vendors supply this compound, including MedChemExpress, Simson Pharma Limited, and Achemtek.[1][4][5] While these suppliers provide a certificate of analysis stating the purity, independent verification is often a necessary step for rigorous scientific validation and to ensure compliance with industry regulations.[2]

Experimental Protocols for Isotopic Purity Determination

The two primary methods for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3][6] These techniques provide complementary information on isotopic distribution and the structural integrity of the labeled compound.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography coupled with Mass Spectrometry, particularly high-resolution instruments like Time-of-Flight (TOF) MS, is a powerful technique for quantifying the relative proportions of different isotopologues (e.g., d0, d1, d2, d3, d4).[2][7][8]

Methodology:

  • Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 µg/mL).

  • LC Separation: Employ a UHPLC or HPLC system to chromatographically separate the analyte of interest from any potential impurities.[7][9] This ensures that the mass spectrum is not contaminated by co-eluting species.

  • MS Data Acquisition: Analyze the sample using a high-resolution mass spectrometer operating in full scan mode.[3] Electrospray ionization (ESI) is a common and effective ionization technique for this type of analysis.[10][11] The high resolution of the instrument is critical to distinguish between the different isotopologues.[7]

  • Data Processing and Analysis:

    • Generate an Extracted Ion Chromatogram (EIC) for each expected isotopologue (d0 to d4) based on their precise mass-to-charge ratios (m/z).[7][9]

    • Integrate the peak area for each EIC.

    • Calculate the isotopic purity by determining the percentage contribution of the d4 isotopologue's peak area to the total peak area of all measured isotopologues (d0 through d4). It is important to correct for the natural isotopic abundance of other elements (e.g., ¹³C) in the molecule.[8][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific atomic positions.[3][6] A combination of ¹H NMR and ²H NMR can yield highly accurate isotopic abundance data.[12]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d). For quantitative ¹H NMR (qNMR), add a certified internal standard with a known concentration.[13][14]

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • Identify the proton signals corresponding to the positions where deuterium (B1214612) labeling is intended.

    • By comparing the integral of the residual proton signals at the labeled sites to the integral of a signal from an unlabeled position on the molecule or the internal standard, the degree of deuteration can be calculated.[13]

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum. This directly observes the deuterium nuclei.

    • The presence and integration of signals in the ²H spectrum confirm the locations of deuterium incorporation and can be used for direct quantification of deuterium content.[12][14]

Data Presentation for Comparison

To effectively compare different commercial sources of this compound, experimental data should be organized systematically. The following table provides a template for summarizing findings from your own laboratory evaluation.

Supplier Lot Number Stated Purity (%) Experimental Purity (LC-MS, % d4) Isotopic Distribution (LC-MS, Relative %) Experimental Purity (¹H NMR, % D)
d0: d1: d2: d3:
Supplier A[Enter Lot #]e.g., >98%[Enter Value][Enter Values][Enter Value]
Supplier B[Enter Lot #]e.g., >99%[Enter Value][Enter Values][Enter Value]
Supplier C[Enter Lot #]e.g., >98%[Enter Value][Enter Values][Enter Value]

Visualizing the Experimental Workflow

The logical flow for evaluating and comparing the isotopic purity of commercial standards can be visualized as follows.

G cluster_0 cluster_1 LC-MS Analysis cluster_2 NMR Analysis A Obtain Commercial This compound Standards B Sample Preparation (Dilution) A->B G Sample Preparation (Dissolution +/- Internal Std) A->G C UHPLC Separation B->C D HRMS Data Acquisition (Full Scan) C->D E Data Processing: Extract & Integrate Ion Chromatograms (d0-d4) D->E F Calculate Isotopic Purity & Distribution E->F K Comparative Purity Assessment F->K H 1H and/or 2H NMR Data Acquisition G->H I Spectral Integration & Analysis H->I J Calculate Degree of Deuteration (%D) I->J J->K

Caption: Workflow for the comparative isotopic purity analysis of deuterated standards.

References

A Comparative Analysis of the Central Nervous System Effects of Haloperidol and its Metabolite, Reduced Haloperidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the central nervous system (CNS) effects of the typical antipsychotic drug, Haloperidol (B65202), and its primary metabolite, Reduced Haloperidol. This document summarizes key experimental data on their receptor binding affinities, neurochemical alterations, and behavioral pharmacology. Detailed experimental protocols and visual representations of key concepts are included to support further research and drug development efforts. The deuterated analogue, Reduced Haloperidol-d4, is primarily utilized as a tracer or internal standard in analytical chemistry for quantitative analysis and, to date, published literature on its distinct pharmacological effects in the CNS is not available.

Executive Summary

Haloperidol is a potent dopamine (B1211576) D2 receptor antagonist widely used in the treatment of psychotic disorders. Its principal metabolite, Reduced Haloperidol, is also pharmacologically active. While Reduced Haloperidol exhibits a significantly lower affinity for dopamine D2 receptors compared to its parent compound, it demonstrates high affinity for sigma receptors. The in vivo CNS effects of Reduced Haloperidol are complex, partly due to its metabolic conversion back to Haloperidol. This guide dissects the available data to provide a clear comparison of these two compounds.

Data Presentation: Quantitative Comparison

Table 1: Comparative Receptor Binding Affinities (Ki in nM)
Receptor SubtypeHaloperidol(R)-(+)-Reduced Haloperidol(S)-(-)-Reduced Haloperidol
Dopamine D2~1-2~100-200~100-200
Dopamine D3~0.5-1~100-200~100-200
Sigma S1~0.33~1-2~1-2
Sigma S2~26~31~8.2

Data compiled from published in vitro studies.

Table 2: Comparative In Vivo Neurochemical and Behavioral Effects
ParameterHaloperidolReduced Haloperidol
Dopamine Turnover Significant increase in striatal dopamine metabolites (DOPAC and HVA)[1][2]Marked increase in striatal dopamine metabolites, with an effect size nearly as substantial as Haloperidol[1]
Catalepsy Induction Potent induction of catalepsy in a dose-dependent manner.Mentioned to have neuroleptic effects, but specific data on catalepsy induction is often confounded by its conversion to Haloperidol.
Locomotor Activity Dose-dependent effects: low doses can increase, while higher doses decrease locomotor activity.[3][4][5]Data on direct, independent effects on locomotor activity are limited due to in vivo oxidation to Haloperidol.

Signaling Pathways and Metabolism

The primary mechanism of action for Haloperidol's antipsychotic effects is the blockade of dopamine D2 receptors in the mesolimbic pathway. Reduced Haloperidol, while a weaker dopamine antagonist, shows high affinity for sigma receptors, which may contribute to its overall pharmacological profile. The metabolic interconversion between Haloperidol and Reduced Haloperidol is a critical factor in understanding their combined in vivo effects.

cluster_0 Pharmacological Actions cluster_1 Metabolic Pathway HAL Haloperidol D2R Dopamine D2 Receptor HAL->D2R High Affinity Antagonist SigmaR Sigma Receptors (S1, S2) HAL->SigmaR High Affinity RHAL Reduced Haloperidol RHAL->D2R Low Affinity RHAL->SigmaR High Affinity Ligand HAL_met Haloperidol Enzyme Carbonyl Reductase / CYP450 HAL_met->Enzyme Oxidation RHAL_met Reduced Haloperidol Enzyme->RHAL_met Reduction

Fig. 1: Pharmacological targets and metabolic relationship of Haloperidol and Reduced Haloperidol.

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinities (Ki values) of Haloperidol and Reduced Haloperidol for various CNS receptors.

Methodology:

  • Tissue Preparation: Specific brain regions (e.g., striatum for dopamine receptors) from rodents or cell lines expressing the receptor of interest are homogenized in an appropriate buffer.

  • Radioligand Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compounds (Haloperidol or Reduced Haloperidol).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 values (concentration of the drug that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.

Haloperidol-Induced Catalepsy in Rats

Objective: To assess the cataleptic effects of Haloperidol and compare them with Reduced Haloperidol.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Drug Administration: Animals are administered with various doses of Haloperidol, Reduced Haloperidol, or vehicle via intraperitoneal (i.p.) injection.

  • Catalepsy Assessment (Bar Test): At specific time points after drug administration, the rat's forepaws are gently placed on a horizontal bar elevated above a surface.

  • Measurement: The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: The mean latency to descend is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA).

cluster_workflow Experimental Workflow: Haloperidol-Induced Catalepsy start Acclimatize Rats drug_admin Administer Test Compound (Haloperidol, Reduced Haloperidol, or Vehicle) start->drug_admin wait Waiting Period (e.g., 30, 60, 90 min) drug_admin->wait bar_test Place Forepaws on Horizontal Bar wait->bar_test measure Record Latency to Descend bar_test->measure data_analysis Analyze and Compare Mean Latencies measure->data_analysis end End of Experiment data_analysis->end

Fig. 2: Workflow for the Haloperidol-induced catalepsy test in rats.
In Vivo Microdialysis for Dopamine Turnover

Objective: To measure the effects of Haloperidol and Reduced Haloperidol on the extracellular levels of dopamine and its metabolites.

Methodology:

  • Surgical Implantation: A microdialysis guide cannula is surgically implanted into a specific brain region of an anesthetized rat (e.g., striatum).

  • Recovery: The animal is allowed to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline levels of dopamine, DOPAC, and HVA.

  • Drug Administration: Haloperidol, Reduced Haloperidol, or vehicle is administered.

  • Post-Treatment Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter and metabolite levels.

  • Sample Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes from baseline levels are calculated and compared between treatment groups.

Conclusion

This comparative guide highlights the distinct CNS profiles of Haloperidol and its primary metabolite, Reduced Haloperidol. While Haloperidol's potent D2 receptor antagonism is central to its antipsychotic efficacy, Reduced Haloperidol's high affinity for sigma receptors suggests a potentially different, and complex, contribution to the overall in vivo pharmacology. The significant in vivo conversion of Reduced Haloperidol back to Haloperidol complicates the interpretation of its independent CNS effects and should be a key consideration in future research. The lack of data on the distinct pharmacological properties of this compound suggests its current utility is confined to analytical applications. Further investigation into the direct, in vivo behavioral and neurochemical effects of Reduced Haloperidol, potentially using methods to block its oxidation to Haloperidol, would be invaluable for a more complete understanding of its role in the therapeutic and adverse effects of Haloperidol treatment.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Reduced Haloperidol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety and logistical information for laboratory professionals working with Reduced Haloperidol-d4. It outlines the necessary personal protective equipment, step-by-step operational procedures, and compliant disposal methods to ensure a safe research environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. This is based on recommendations for handling hazardous drugs.[3][4][5]

PPE CategoryItemSpecifications
Hand Protection Double GlovesTwo pairs of nitrile gloves, with one cuff tucked under the gown and the other over. Change immediately if contaminated, torn, or punctured.[3]
Body Protection Disposable GownLint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles to protect the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.
Respiratory Protection NIOSH-approved RespiratorA surgical N-95 respirator is recommended, especially when handling the powder form, to prevent inhalation.[4]

Operational Plan: A Step-by-Step Protocol

This section details the procedural steps for the safe handling of this compound, from initial preparation to storage.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[4]

  • Restricted Access: The designated area should be clearly marked with warning signs, and access should be restricted to authorized personnel only.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies, including PPE, are readily available.

2. Weighing and Handling the Compound:

  • Inert Atmosphere: To prevent oxidation and contamination, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[6]

  • Weighing: If working with the solid form, carefully weigh the required amount in a contained manner within the fume hood. Use a dedicated spatula and weighing paper.

  • Avoid Inhalation: Handle the powder with extreme care to avoid generating dust.

3. Dissolving the Compound:

  • Solvent Selection: The choice of solvent is critical. Methanol is a common solvent for creating stock solutions.[6] Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange.[6]

  • Procedure: Slowly add the solvent to the vessel containing the weighed this compound. Cap the container and mix gently until fully dissolved.

4. Storage of Solutions:

  • Temperature: For long-term storage, temperatures of -20°C are often recommended.[6] Always refer to the manufacturer's certificate of analysis for specific temperature requirements.[6]

  • Protection from Light: Store solutions in amber vials or in the dark to prevent photodegradation.[6]

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Compound Handling cluster_storage Storage & Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh this compound in Fume Hood prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve store Store Solution in Labeled, Light-Protected Container at -20°C dissolve->store experiment Perform Experiment store->experiment dispose_ppe Dispose of Contaminated PPE as Hazardous Waste experiment->dispose_ppe dispose_materials Dispose of Contaminated Materials as Hazardous Waste experiment->dispose_materials dispose_compound Dispose of Unused Compound as Hazardous Chemical Waste experiment->dispose_compound

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials that come into contact with this compound, including gloves, gowns, weighing paper, pipette tips, and empty vials, must be considered hazardous waste.

  • Keep halogenated and non-halogenated solvent wastes separate.[7]

2. Waste Collection:

  • Solid Waste: Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.

3. Final Disposal:

  • All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[8][9]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.[8][9]

By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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